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molecular formula C6H9KO4 B3075669 Potassium 3-Ethoxy-2-methyl-3-oxopropanoate CAS No. 103362-70-5

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate

Cat. No. B3075669
M. Wt: 184.23 g/mol
InChI Key: XHLZDVTUAWBGGH-UHFFFAOYSA-M
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Patent
US05668137

Procedure details

Potassium ethyl methylmalonate (87 mg) was added to dry tetrahydrofuran (THF; 3 ml) under an argon atmosphere and the suspension cooled to 0° C. A 1.22M solution of n-butyl lithium in n-hexane (0.39 ml) was added over a 10 minute period and the mixture was stirred for 20 minutes. A solution of 4'-bromomethyl- N-(isobutoxycarbonyl)- N-(3-methoxy-5-methylpyrazin-2-yl)-2-biphenylsulphonamide (230 mg) dissolved in dry THF (3 ml) was added over a period of 10 minutes. The mixture was allowed to attain ambient temperature and stirring was continued for 1 hour and then it was heated to 50° C. for 30 minutes. The solvent was removed by evaporation and the residue was acidified to pH 2 by the addition of 2M hydrochloric acid. The aqueous phase was extracted with ethyl acetate (3×25 ml) and the combined organic extracts were evaporated to dryness. The residue was purified by chromatography through a Mega Bond Elut column (5 g), eluting first with 10% ethyl acetate in iso-hexane and then 50% ethyl acetate in iso-hexane. Combination of the later fractions containing the required product and evaporation of the solvent gave a gum (51 mg). A portion of this material (20 mg) was suspended in diphenyl ether (0.5 ml) and heated under reflux for 20 minutes. The reaction mixture was diluted with iso-hexane (0.5 ml) and applied to a Mega Bond Elut column (5 g) and eluted with iso-hexane. After removal of all the diphenyl ether, the eluent was changed to ether and the product fractions were collected and combined. The solvent was removed by evaporation and the residue dissolved in ethanol (1.5 ml) containing 5M sodium hydroxide solution (0.04 ml). The mixture was heated under reflux for 2 hours and then cooled. 2M hydrochloric acid (0.1 ml) was added and the solvent was removed by evaporation. The residue was triturated with diethyl ether (10 ml) and filtered. The filtrate was extracted with a saturated aqueous solution of sodium bicarbonate (3×5 ml) and the combined aqueous extracts were acidified to pH2 with 2M HCl. The mixture was extracted with diethyl ether (3×10 ml) and the combined organic extracts were dried (MgSO4) and evaporated to give 4'-(2-carboxypropyl)- N-(3-methoxy-5-methylpyrazin-2-yl)-2-biphenylsulphonamide (12.3 mg); 1H NMR (d6 -DMSO): 1.23 (d, 3H), 2.43 (s, 3H), 2.74-2.93 (m, 2H), 3.05-3.25 (m, 1H), 4.0 (s, 3H), 7.32 (br s, 4H), 7.44 (dd, 1H), 7.68-7.85 (m, 2H), 8.24 (dd, 1H); mass spectrum ((positive electrospray (+ve ESP)): 442 (M+H)+. The starting material potassium ethyl methylmalonate was obtained as follows: Potassium hydroxide (6.5 g) was dissolved in absolute ethanol (60 ml) and diethyl methylmalonate (20.3 g) was added in one portion. The reaction mixture was stirred at ambient temperature for 18 hours and heated under reflux for 30 minutes. The solvent was partially removed by evaporating to low volume (~20 ml) and diethyl ether (100 ml) was added. The precipitate which formed was removed by filtration and washed with diethyl ether (2×100 ml) to give potassium ethyl methylmalonate (15.7 g); 1H NMR (d6 -DMSO): 1.10-1.38 (m, 6H), 2.72 (q, 1H), 3.72-4.07 (m, 2H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[CH3:3][CH:4]([C:10]([O:12]CC)=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6]>C(O)C>[CH3:3][CH:4]([C:10]([O-:12])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was partially removed
CUSTOM
Type
CUSTOM
Details
by evaporating to low volume (~20 ml) and diethyl ether (100 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with diethyl ether (2×100 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)OCC)C(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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